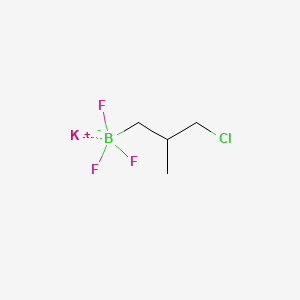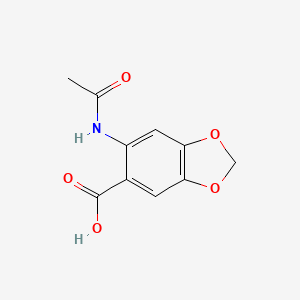
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid group and an acetylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carboxylic Acid Group: This step involves the oxidation of the benzodioxole ring to introduce the carboxylic acid group.
Acetylation: The final step is the acetylation of the amino group to form the acetylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetylamino group can undergo substitution reactions to form different amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other substituted benzodioxoles.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The benzodioxole ring may also play a role in its biological activity by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the acetylamino group but shares the benzodioxole and carboxylic acid functionalities.
3,4-Methylenedioxybenzoic acid: Similar structure but without the acetylamino group.
Piperonylic acid: Another related compound with similar structural features.
Uniqueness
1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is unique due to the presence of both the acetylamino and carboxylic acid groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
99185-29-2 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
6-acetamido-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(12)11-7-3-9-8(15-4-16-9)2-6(7)10(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ZPBGATRUXXZRAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)O)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


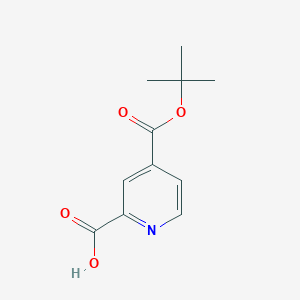
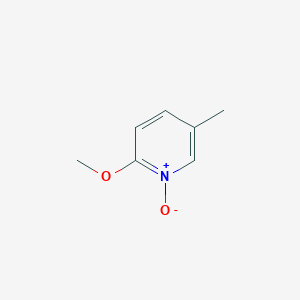
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
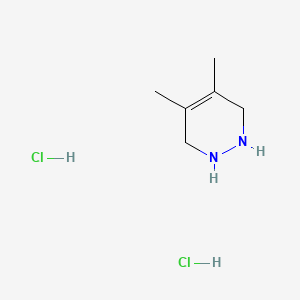
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
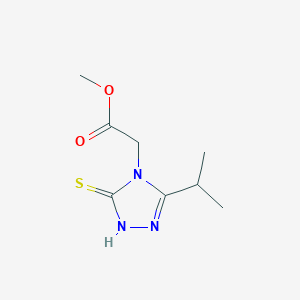
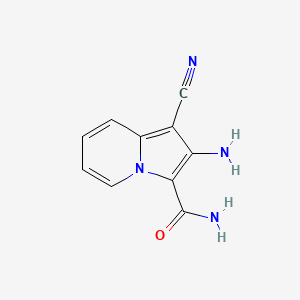

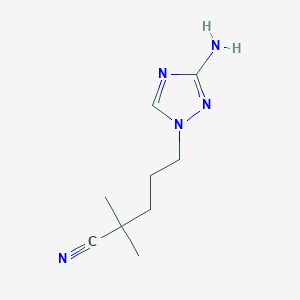
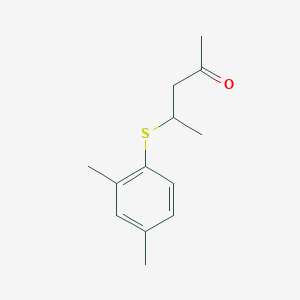

![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
